molecular formula C10H7NOS B1316073 2-Thiazol-2-yl-benzaldehyde CAS No. 223575-69-7

2-Thiazol-2-yl-benzaldehyde

Cat. No.: B1316073
CAS No.: 223575-69-7
M. Wt: 189.24 g/mol
InChI Key: PFOXNJMCQNJJES-UHFFFAOYSA-N
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Description

2-Thiazol-2-yl-benzaldehyde is an organic compound with the chemical formula C10H7NOS. It is characterized by a thiazole ring attached to a benzaldehyde moiety. This compound is known for its distinctive properties, including a bitter almond odor and solubility in organic solvents such as alcohol, ether, chloroform, and benzene . It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thiazol-2-yl-benzaldehyde can be synthesized through the reaction of benzoyl chloride with thiazole under anhydrous conditions. The reaction typically involves the use of an organic solvent and results in the crystallization of the target compound . Another method involves the condensation of 2-aminothiophenol with benzaldehyde in the presence of a catalyst such as ammonium chloride in a methanol-water mixture .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of inert gases to prevent oxidation during storage .

Chemical Reactions Analysis

Types of Reactions

2-Thiazol-2-yl-benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted thiazole derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

Biological Activities

The thiazole ring is known for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. Recent studies have highlighted the following applications of 2-Thiazol-2-yl-benzaldehyde:

  • Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antibacterial and antifungal activities. For instance, derivatives of thiazole have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations comparable to standard antibiotics .
  • Anticancer Potential : Thiazole derivatives are being investigated for their anticancer properties. Research indicates that certain thiazole-containing compounds can inhibit cell proliferation in various cancer cell lines, including hepatocellular carcinoma. The mechanism often involves the disruption of cell cycle progression or induction of apoptosis .
  • Anti-inflammatory Effects : Studies have suggested that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity Assessment

A study conducted by Mohammad et al. evaluated a series of thiazole derivatives for their antimicrobial activity against clinically relevant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) significantly lower than that of conventional antibiotics like vancomycin .

Compound NameMIC (µg/mL)Targeted Strain
Thiazole Derivative A0.7MRSA
Thiazole Derivative B1.5VISA
Thiazole Derivative C0.9VRSA

Anticancer Research

In another study focusing on anticancer activities, researchers synthesized various thiazole derivatives and tested their effects on HepG2 liver cancer cells using MTT assays. The results indicated that several compounds significantly reduced cell viability at low concentrations, suggesting their potential as effective anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazol-2-yl-benzaldehyde is unique due to its specific combination of a thiazole ring and a benzaldehyde moiety, which imparts distinct chemical and biological properties.

Biological Activity

2-Thiazol-2-yl-benzaldehyde, a compound featuring a thiazole ring and a benzaldehyde moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7N1S1\text{C}_9\text{H}_7\text{N}_1\text{S}_1

This compound is characterized by the presence of a thiazole ring, which is known for its ability to engage in various biological interactions, and a benzaldehyde group that contributes to its reactivity and potential pharmacological effects.

Research indicates that this compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's. The compound's interaction with AChE can lead to increased acetylcholine levels in the brain, potentially improving cognitive function .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of thiazole compounds possess antibacterial and antifungal properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with IC50 values indicating potent inhibition .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Antimicrobial Effective against gram-positive and gram-negative bacteria; IC50 values reported.
Antioxidant Exhibits scavenging activity against reactive oxygen species (ROS).
Neuroprotective Inhibits AChE, potentially beneficial for Alzheimer's disease treatment.
Cytotoxicity Demonstrated selective cytotoxicity against cancer cell lines.

Case Studies

  • Neuroprotective Effects :
    A study investigated the effects of thiazole derivatives on AChE activity. The results indicated that certain derivatives, including this compound, significantly inhibited AChE with an IC50 value comparable to established inhibitors. This suggests potential use in treating Alzheimer's disease by enhancing cholinergic signaling .
  • Antimicrobial Efficacy :
    Another research focused on the antimicrobial properties of thiazole derivatives, where this compound was tested against various pathogens. The compound exhibited notable antibacterial activity with low MIC values, highlighting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic viability:

  • Absorption and Distribution : Factors such as solubility and metabolic stability influence the bioavailability of this compound.
  • Metabolism : The metabolic pathways need to be elucidated to predict the compound's behavior in biological systems.
  • Toxicity Studies : Preliminary toxicity evaluations indicate that while some thiazole derivatives show promising biological activity, comprehensive toxicological assessments are necessary to ensure safety for clinical applications .

Properties

IUPAC Name

2-(1,3-thiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOXNJMCQNJJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70573756
Record name 2-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223575-69-7
Record name 2-(1,3-Thiazol-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70573756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-bromothiazole (826 mg, 4.99 mmol) and tetrakis(triphenylphosphine) palladium (0) (175 mg, 0.151 mmol) in 1,2-dimethoxyethane (20 mL) was added 2-formylbenzeneboronic acid (0.9017 g, 6.01 mmol) and 1N aqueous NaHCO3 (8 mL). The resultant mixture was heated at reflux for 6 hrs. The reaction mixture was diluted with water and extracted with EtOAc (2×50 mL). The organic solution was dried over Na2SO4, filtered and concentrated. The crude product was purified by gradient flash chromatography (10% to 25% EtOAc in hexane) to yield 2-(2-thiazolyl)benzaldehyde as a white solid.
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826 mg
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175 mg
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0.9017 g
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8 mL
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